3-Buten-1-ol,2-aminobenzoate(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-1-ol,2-aminobenzoate(9CI) is a chemical compound with the molecular formula C11H13NO2. It is known for its unique structure, which combines a butenol group with an aminobenzoate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol,2-aminobenzoate(9CI) typically involves the reaction of 3-buten-1-ol with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 3-Buten-1-ol,2-aminobenzoate(9CI) may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-ol,2-aminobenzoate(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminobenzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Buten-1-ol,2-aminobenzoate(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-1-ol,2-aminobenzoate(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Buten-1-ol,2-aminobenzoate(9CI)
- 2-Buten-1-ol,2-aminobenzoate
- 3-Buten-1-ol,4-aminobenzoate
Uniqueness
3-Buten-1-ol,2-aminobenzoate(9CI) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
but-3-enyl 2-aminobenzoate |
InChI |
InChI=1S/C11H13NO2/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h2,4-7H,1,3,8,12H2 |
InChI Key |
HOIMQKJRORGTKY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.